molecular formula C13H12F2N2O2 B2806653 2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid CAS No. 2248346-76-9

2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid

Cat. No.: B2806653
CAS No.: 2248346-76-9
M. Wt: 266.248
InChI Key: ITCAKHJCGWBTFY-UHFFFAOYSA-N
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Description

This compound is a novel fungicidally active succinate dehydrogenase inhibitor . It carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .


Synthesis Analysis

The synthesis of this compound involves unique routes that had to be developed due to the special substitution pattern of the five-membered heterocyclic systems . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction .


Molecular Structure Analysis

The molecular structure of this compound is not significantly changed by the biological environment . The ADMET profile of structural modifications of this compound and optimization of its analogue as a new promising drug via molecular docking are discussed in detail .

Mechanism of Action

The compound is a succinate dehydrogenase inhibitor, which is currently the fastest-growing broad-spectrum mode of action class on the fungicide market . It is applied against all kinds of phytopathogens including seed- and soilborne diseases .

Future Directions

The compound is part of a class of fungicides that are currently the fastest-growing broad-spectrum mode of action class on the fungicide market . Future research may focus on further optimizing the synthesis process and exploring other potential applications of this compound.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7-4-3-5-10(11(7)13(18)19)17-8(2)6-9(16-17)12(14)15/h3-6,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAKHJCGWBTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=N2)C(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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